N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride

Description

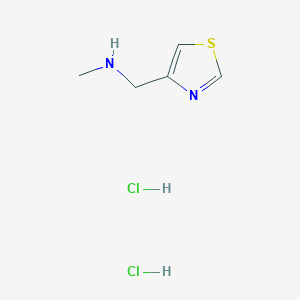

N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride (CAS: 7771-09-7; alternative CAS: 1609403-13-5 ) is a thiazole-containing organic compound with the molecular formula C₅H₁₀Cl₂N₂S and a molecular weight of 201 g/mol . It exists as a dihydrochloride salt, enhancing its stability and solubility for research applications. The compound features a 1,3-thiazole core substituted with a methylamine group at the 4-position, further modified by N-methylation. Key synonyms include methyl[(1,3-thiazol-4-yl)methyl]amine dihydrochloride and AKOS026741275 .

Properties

IUPAC Name |

N-methyl-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.2ClH/c1-6-2-5-3-8-4-7-5;;/h3-4,6H,2H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDLNBKOVSAJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC=N1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial, antifungal, antiviral, analgesic, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring which is crucial for its biological activity. The specific substitution pattern on the thiazole ring imparts unique properties that influence its interaction with biological targets.

Target Interactions

Thiazole derivatives interact with various biological targets, leading to different pharmacological effects. The primary mechanisms through which this compound exerts its activity include:

- Antimicrobial Activity : The compound has been shown to inhibit the growth of various microbial species. Its effectiveness against bacteria and fungi makes it a candidate for further development in antimicrobial therapies.

- Antitumor Activity : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. For instance, studies have demonstrated that certain thiazole compounds exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies have revealed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These results suggest that the compound possesses significant antimicrobial potential and could be developed as an alternative treatment for infections resistant to conventional antibiotics .

Antifungal Activity

The compound has also shown promising antifungal activity. For example, it has been tested against Candida species and demonstrated effective inhibition at low concentrations .

Antiviral Effects

Recent studies have indicated that thiazole derivatives may exhibit antiviral properties. In particular, compounds similar to this compound have shown effectiveness against viruses such as HIV and influenza by disrupting viral replication processes .

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of thiazole derivatives. Compounds structurally related to N-Methyl-1-(1,3-thiazol-4-yl)methanamine have been tested in animal models for their ability to prevent seizures induced by pentylenetetrazol (PTZ). For instance:

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Thiazole analogue 1 | 18.4 | 170.2 | 9.2 |

This data indicates that certain modifications to the thiazole structure can enhance anticonvulsant efficacy .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

- Antitumor Studies : A study evaluated the cytotoxic effects of various thiazole compounds on cancer cell lines, revealing that some derivatives had IC50 values comparable to established chemotherapeutic agents like doxorubicin .

- Antimicrobial Efficacy : Another research project focused on synthesizing novel thiazole derivatives and assessing their antibacterial activity against multi-drug resistant strains of bacteria. The results indicated substantial promise for these compounds in clinical applications .

- Neuroprotective Effects : Investigations into the neuroprotective properties of thiazoles have shown potential benefits in models of neurodegenerative diseases, suggesting their role in protecting neuronal cells from oxidative stress-induced damage .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride serves as a valuable reagent in organic synthesis. It is utilized for the construction of more complex molecular architectures. This compound's unique thiazole structure allows it to participate in various chemical reactions, including:

- Oxidation : Reacting with oxidizing agents to form different derivatives.

- Reduction : Utilizing reducing agents to modify functional groups.

- Substitution Reactions : Replacing functional groups to create new compounds.

The compound's ability to act as a building block makes it essential for synthesizing pharmaceuticals and agrochemicals.

Biological Applications

Biochemical Assays

In biological research, this compound is employed in biochemical assays. It acts as a probe for studying enzyme activities and interactions within biological systems. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown efficacy against various pathogens. A case study highlighted its potential against resistant bacterial strains, suggesting that thiazole derivatives could be developed into novel antimicrobial agents .

Medicinal Chemistry

Therapeutic Potential

The compound is under investigation for its therapeutic effects. Its structural features allow it to interact with specific biological targets, which may lead to the development of new drugs. Research indicates that thiazole derivatives can exhibit activity against cancer cells and other diseases.

Case Study: Anticancer Properties

A study explored the anticancer activity of thiazole derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines with IC50 values in the micromolar range . This highlights the compound's potential as a lead structure for anticancer drug development.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Chemistry | Reagent for synthesis | Essential for creating complex molecules |

| Biochemistry | Probe for enzyme activity | Useful in studying metabolic pathways |

| Antimicrobial Research | Effective against resistant bacteria | Potential development of new antibiotics |

| Medicinal Chemistry | Lead compound for drug development | Promising anticancer activity observed |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the methanamine-thiazole backbone but differ in substituents on the thiazole ring or amine group. Below is a detailed comparison:

Substituent Variations on the Thiazole Ring

Modifications to the Amine Group

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic strategy for N-Methyl-1-(1,3-thiazol-4-yl)methanamine involves nucleophilic substitution or alkylation reactions on thiazole derivatives with methylamine or methylamine equivalents. The key steps include:

- Starting Material : 1,3-thiazole or its 4-substituted derivatives.

- Alkylation Agent : Methylamine or N-methylformamide derivatives.

- Reaction Type : Nucleophilic substitution or reductive amination.

- Catalysts and Bases : Use of bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate to facilitate the nucleophilic attack.

- Solvents : Polar aprotic solvents like N,N-dimethylformamide (DMF), or non-polar solvents such as toluene or benzene, depending on reaction specifics.

- Temperature : Reactions typically conducted between ambient temperature (20°C) and moderate heating (up to 80°C).

A representative synthetic route is the alkylation of 1,3-thiazol-4-ylmethanamine with methylamine under basic conditions, followed by isolation of the dihydrochloride salt by treatment with hydrochloric acid.

Detailed Preparation Procedure (Generalized)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 1,3-thiazol-4-ylmethanamine + Methylamine, Base (NaOH/KOH) | Nucleophilic substitution or alkylation under controlled temperature (20-80°C) | Formation of N-methyl-1-(1,3-thiazol-4-yl)methanamine |

| 2 | Acidification with HCl (aqueous) | Conversion to dihydrochloride salt | Precipitation and isolation of dihydrochloride salt |

| 3 | Purification by recrystallization or vacuum drying | Removal of impurities and drying | Pure N-methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride |

Industrial and Scalable Methods

Industrial synthesis often employs:

- Continuous flow reactors to enhance reaction efficiency and control.

- Phase transfer catalysts (e.g., tetra-n-butylammonium bromide) to improve reaction rates and selectivity.

- Mild bases (e.g., potassium carbonate) combined with phase transfer catalysts to avoid harsh conditions.

- Advanced purification such as acid/base extraction and high vacuum distillation to ensure product purity.

These methods aim to maximize yield, minimize by-products, and reduce costs by avoiding expensive reagents or complex hydrogenation steps.

Research Findings and Optimization

Research indicates:

- The choice of base significantly affects yield and impurity profile.

- Use of phase transfer catalysts enhances the nucleophilic substitution efficiency, especially in biphasic systems.

- Reaction temperature control is crucial to prevent side reactions or over-alkylation.

- Acid/base workup followed by vacuum distillation is effective for obtaining high-purity dihydrochloride salt.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Choice | Effect on Reaction |

|---|---|---|

| Base | NaOH, KOH, K2CO3 | Facilitates nucleophilic substitution |

| Solvent | DMF, Toluene, Benzene | Influences solubility and reaction rate |

| Temperature | 20–80°C | Higher temp increases rate but may cause impurities |

| Phase Transfer Catalyst | Tetra-n-butylammonium bromide | Enhances reaction in biphasic systems |

| Acid for Salt Formation | HCl (aqueous) | Converts free base to dihydrochloride salt |

| Purification Method | Recrystallization, Vacuum drying | Improves purity and removes residual solvents |

Notes on Related Compounds and Analogous Preparations

While direct literature on this compound is limited, analogous compounds such as N-Methyl-1-(thiazol-2-yl)methanamine have been synthesized via similar alkylation routes with methylamine under basic conditions, supporting the applicability of these methods.

Moreover, industrial processes for related amines involving aromatic or heterocyclic rings often utilize phase transfer catalysis and mild bases to achieve high yields and purity without expensive reagents or hydrogenation steps.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride?

- Methodological Answer : The compound is typically synthesized via Mannich reactions, where a thiazole derivative is reacted with methylamine in the presence of formaldehyde under acidic conditions. Purification often involves recrystallization from ethanol or methanol. Structural confirmation is achieved using , , and high-resolution mass spectrometry (HRMS). For hydrochloride salt formation, gaseous HCl is introduced into the reaction mixture .

Q. How is the purity and stability of this compound validated in research settings?

- Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column. Stability studies under varying temperatures (4°C, 25°C) and humidity conditions (40–80% RH) are conducted over 6–12 months. Degradation products are identified using LC-MS. The compound should be stored in airtight, light-resistant containers at –20°C to prevent hydrolysis of the thiazole ring .

Q. What spectroscopic techniques are critical for characterizing its structure?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement confirms bond lengths/angles and salt formation .

- NMR : (DMSO-d6) reveals peaks for the thiazole proton (δ 8.2–8.4 ppm) and methylamine protons (δ 2.5–3.0 ppm). confirms the thiazole carbons (C2: δ 160–165 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Discrepancies in unit cell parameters or disorder modeling are addressed using dual-space algorithms in SHELXD for phase refinement. Twinning or pseudosymmetry issues require Hooft parameter analysis in PLATON. High-resolution synchrotron data (λ = 0.7–1.0 Å) improve accuracy for light-atom positions (e.g., Cl⁻ in the hydrochloride salt) .

Q. What computational strategies predict its reactivity in complex synthetic pathways?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311++G**) model nucleophilic attack at the thiazole C4 position. Retrosynthetic analysis using Reaxys or Pistachio databases identifies viable precursors, such as 4-chloromethylthiazole derivatives. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., kinase enzymes) .

Q. How can researchers mitigate challenges in scaling up its synthesis?

- Methodological Answer : Key challenges include controlling exothermic reactions during HCl salt formation and minimizing thiazole ring oxidation. Flow chemistry systems with temperature-controlled zones (–10°C to 25°C) improve yield consistency. Green chemistry approaches (e.g., microwave-assisted synthesis) reduce reaction times from hours to minutes .

Q. What strategies optimize its use in generating structurally diverse libraries?

- Methodological Answer : The compound serves as a scaffold for Suzuki-Miyaura coupling (C4 modification) or reductive amination (methylamine group). Parallel synthesis using automated liquid handlers (e.g., Chemspeed SWING) enables rapid diversification. Reaction progress is monitored via inline FTIR to track intermediate formation .

Data Reproducibility & Validation

Q. How do researchers ensure reproducibility in biological activity assays?

- Methodological Answer : Standardize assay conditions:

- Solubility : Prepare stock solutions in DMSO (<0.1% final concentration) with sonication (30 min, 37°C).

- Controls : Use thiazole-free blanks to rule out nonspecific binding.

- IC50 values : Validate via dose-response curves (3 replicates, GraphPad Prism nonlinear regression) .

Q. What protocols validate its stability in long-term pharmacological studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 3 months) simulates 24-month storage. LC-MS/MS quantifies degradation products (e.g., N-methylmethanamine). For in vivo studies, plasma stability is assessed by incubating the compound with liver microsomes (human/rat) at 37°C for 1–4 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.